![molecular formula C22H26 B1610600 1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene CAS No. 80221-11-0](/img/structure/B1610600.png)
1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene
Overview
Description
1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene, also known as BBPE, is a compound that belongs to the family of alkynylbenzenes. It is a derivative of 4-alkynylphenyl butyl ether and has been found to possess various biological activities. BBPE has been studied for its potential applications in scientific research, particularly in the field of drug discovery.
Mechanism of Action
The mechanism of action of 1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. It has also been found to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that is involved in the regulation of inflammation. 1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene has been found to possess various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene has also been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene has been found to reduce the accumulation of beta-amyloid plaques in the brains of mice with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. 1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene has been found to possess various biological activities, making it a potential lead compound for the development of new drugs. However, there are also limitations to the use of 1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene in lab experiments. The mechanism of action of 1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene is not fully understood, which makes it difficult to optimize its biological activity. 1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene has also been found to have low solubility in water, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of 1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene. One direction is to further investigate the mechanism of action of 1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene, particularly its interactions with enzymes and signaling pathways. Another direction is to optimize the biological activity of 1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene through the synthesis of analogs and derivatives. 1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene could also be studied for its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Overall, the study of 1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene has the potential to lead to the development of new drugs for the treatment of various diseases.
Scientific Research Applications
1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied for its potential applications in drug discovery, particularly as a lead compound for the development of new anti-inflammatory and anti-cancer drugs. 1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques, which are associated with the disease.
properties
IUPAC Name |
1-butyl-4-[2-(4-butylphenyl)ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26/c1-3-5-7-19-9-13-21(14-10-19)17-18-22-15-11-20(12-16-22)8-6-4-2/h9-16H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVMZCQRPVPWNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547365 | |
Record name | 1,1'-(Ethyne-1,2-diyl)bis(4-butylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-butylphenyl)ethyne | |
CAS RN |
80221-11-0 | |
Record name | 1,1'-(Ethyne-1,2-diyl)bis(4-butylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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